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molecular formula C12H10BrN3O B8578890 2-amino-5-bromo-N-phenylpyridine-3-carboxamide

2-amino-5-bromo-N-phenylpyridine-3-carboxamide

Cat. No. B8578890
M. Wt: 292.13 g/mol
InChI Key: ZPUHLPGHXJECCJ-UHFFFAOYSA-N
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Patent
US09096584B2

Procedure details

A mixture of 2-amino-5-bromo-pyridine-3-carboxylic acid (203 mg, 0.9354 mmol), aniline (87.11 mg, 85.23 μL, 0.9354 mmol), 1-methylsulfonylbenzotriazole (276.7 mg, 1.403 mmol) and DIPEA (241.8 mg, 325.9 μL, 1.871 mmol) in THF (2.0 mL) was heated in the microwave at 160° C. for 10 mins. The reaction mixture was concentrated and the residue partitioned between EtOAc and 2M NaOH. The organic phase was washed with brine, dried (MgSO4) and concentrated in vacuo to give the product as a yellow solid (174 mg, 64% Yield). 1H NMR (400.0 MHz, DMSO) δ 7.77 (br s, 2H), 8.18 (d, 1H) and 8.32 (d, 1H); ppm; MS (ES+) 293.94.
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
85.23 μL
Type
reactant
Reaction Step One
Quantity
276.7 mg
Type
reactant
Reaction Step One
Name
Quantity
325.9 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([OH:10])=O)=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CS(N1C2C=CC=CC=2N=N1)(=O)=O.CCN(C(C)C)C(C)C>C1COCC1>[NH2:1][C:2]1[C:7]([C:8]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
203 mg
Type
reactant
Smiles
NC1=NC=C(C=C1C(=O)O)Br
Name
Quantity
85.23 μL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
276.7 mg
Type
reactant
Smiles
CS(=O)(=O)N1N=NC2=C1C=CC=C2
Name
Quantity
325.9 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and 2M NaOH
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1C(=O)NC1=CC=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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